1-[(7-methylnaphthalen-2-yl)sulfonyl]-4,5-diphenyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(7-Methylnaphthalen-2-yl)sulfonyl]-4,5-diphenyl-1H-imidazole is a complex organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This particular compound features a sulfonyl group attached to a naphthalene ring and two phenyl groups attached to the imidazole ring, making it a unique and potentially valuable molecule for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(7-methylnaphthalen-2-yl)sulfonyl]-4,5-diphenyl-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides and a base such as pyridine.
Introduction of the Naphthalene and Phenyl Groups: These groups are typically added through Friedel-Crafts alkylation or acylation reactions, using appropriate naphthalene and phenyl derivatives.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-[(7-Methylnaphthalen-2-yl)sulfonyl]-4,5-diphenyl-1H-imidazole can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[(7-methylnaphthalen-2-yl)sulfonyl]-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
Comparison with Similar Compounds
1-[(7-Methyl-2-naphthyl)sulfonyl]-1H-1,2,3-benzotriazole: Shares the sulfonyl-naphthalene structure but has a different heterocyclic core.
2-Ethyl-1-[(7-methylnaphthalen-2-yl)sulfonyl]piperidine: Similar sulfonyl-naphthalene structure with a piperidine ring.
Sulfonyl-Benzoxazole Based 1,2,4-Oxadiazoles: Combines sulfonyl and naphthalene structures with oxadiazole rings.
Uniqueness: 1-[(7-Methylnaphthalen-2-yl)sulfonyl]-4,5-diphenyl-1H-imidazole is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C26H20N2O2S |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
1-(7-methylnaphthalen-2-yl)sulfonyl-4,5-diphenylimidazole |
InChI |
InChI=1S/C26H20N2O2S/c1-19-12-13-20-14-15-24(17-23(20)16-19)31(29,30)28-18-27-25(21-8-4-2-5-9-21)26(28)22-10-6-3-7-11-22/h2-18H,1H3 |
InChI Key |
RQNRYXHSNVFDRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=C2)S(=O)(=O)N3C=NC(=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.